molecular formula C17H19NO3 B11985230 N-(4-methoxybenzyl)-2-phenoxypropanamide

N-(4-methoxybenzyl)-2-phenoxypropanamide

Cat. No.: B11985230
M. Wt: 285.34 g/mol
InChI Key: BQKWZWRCXUBEEK-UHFFFAOYSA-N
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Description

Contextual Significance of Amide Scaffolds in Molecular Design

The amide bond is a cornerstone of organic chemistry and biochemistry, most notably forming the backbone of peptides and proteins. nih.govacsgcipr.org In the realm of pharmaceutical research and development, the amide functional group is one of the most frequently incorporated moieties in drug candidates. acsgcipr.orgrsc.org Its prevalence is due to a combination of factors, including its relative stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov

The development of novel methods for amide bond formation is a significant focus of research, aiming for greater efficiency and sustainability. rsc.orgrsc.org The ubiquity of the amide scaffold in successful drugs underscores its importance in molecular design, serving as a reliable framework for building complex and biologically active molecules. acsgcipr.org

The phenoxy group is another structural motif frequently found in pharmacologically active compounds. nih.govnih.govmdpi.com It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govmdpi.com The phenoxy moiety can influence a molecule's pharmacokinetic properties and contribute to its binding affinity for biological targets. nih.govbohrium.com

Overview of N-(4-methoxybenzyl)-2-phenoxypropanamide in Contemporary Chemical Literature

Specific research dedicated to this compound is limited in currently available scientific literature. While the compound is listed in chemical databases, extensive studies detailing its synthesis, properties, and applications are not widely published.

However, the constituent parts of the molecule are well-represented in chemical research. For instance, studies on N-benzylamides and related structures are common, often exploring their potential as therapeutic agents. acs.org Similarly, research into phenoxyacetic acid derivatives and their analogues is an active area, with investigations into their biological activities. nih.gov The synthesis of related N-(4-methoxybenzyl) amides has been described in the context of developing antimicrobial agents. nih.gov

Scope and Research Objectives for this compound Studies

Given the limited direct research on this compound, the scope and objectives for its study can be inferred from the known properties of its structural components. A primary research objective would likely be the thorough characterization of the compound, including its physicochemical properties and spectroscopic data.

A significant area of investigation would be the exploration of its potential biological activities. Based on the prevalence of the amide and phenoxy scaffolds in medicinal chemistry, research could be directed towards screening for antimicrobial, anticancer, or other therapeutic properties. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies of a series of related compounds could be a key objective to understand how modifications to the this compound scaffold affect its biological profile.

Furthermore, the synthesis of this compound and its analogs would be a fundamental research objective. Developing efficient and scalable synthetic routes is crucial for enabling further investigation. This could involve standard amide coupling reactions between 2-phenoxypropanoic acid and 4-methoxybenzylamine, potentially exploring different coupling reagents and reaction conditions to optimize the yield and purity.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol

| CAS Number | 346725-42-6 |

Table 2: Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol )
4-Methoxybenzamide C₈H₉NO₂ 151.16
N-(4-Methoxyphenyl)benzamide C₁₄H₁₃NO₂ 227.26
N-(4-methoxyphenyl)-3-phenylpropanamide C₁₆H₁₇NO₂ 255.31
N-(4-methoxybenzyl)-4-methyl-benzamide C₁₆H₁₇NO₂ 255.32

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-phenoxypropanamide

InChI

InChI=1S/C17H19NO3/c1-13(21-16-6-4-3-5-7-16)17(19)18-12-14-8-10-15(20-2)11-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

BQKWZWRCXUBEEK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N 4 Methoxybenzyl 2 Phenoxypropanamide and Its Analogues

Historical and Current Approaches to N-(4-methoxybenzyl)-2-phenoxypropanamide Synthesis

The creation of the amide bond is a cornerstone of organic synthesis, and the approaches to achieve it have been refined over decades. These methods range from conventional coupling techniques that are widely used in industrial and laboratory settings to emerging strategies that offer significant advantages in speed, efficiency, and environmental friendliness.

The most fundamental and widely practiced method for synthesizing this compound is through the direct coupling of a carboxylic acid, 2-phenoxypropanoic acid, with an amine, 4-methoxybenzylamine. However, the direct reaction between a carboxylic acid and an amine is typically a slow, high-temperature condensation that is often impractical. To overcome this, the carboxylic acid is typically "activated" to make it more electrophilic and susceptible to nucleophilic attack by the amine.

This activation is achieved using a variety of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an activated ester or an acylisourea, which is then readily attacked by the amine to form the desired amide. researchgate.net Common classes of coupling reagents used for this purpose include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues activate the carboxylic acid by forming an oxyphosphonium salt.

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.

Often, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used in conjunction with these coupling reagents. nih.gov These additives can trap the activated intermediate to form a more stable, yet still highly reactive, activated ester, which helps to improve reaction yields and reduce the risk of side reactions like racemization at the chiral center. nih.gov The general reaction is performed in aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). researchgate.net

Table 1: Comparison of Conventional Coupling Reagents for Amide Synthesis

Coupling Reagent Additive Typical Solvent Advantages Disadvantages
EDC HOBt DCM, DMF Water-soluble urea byproduct, good yields. Can cause racemization, potential allergen.
DCC HOBt DCM, THF Inexpensive, effective. Insoluble dicyclohexylurea byproduct can complicate purification.
HATU None DMF Very fast, high yields, low racemization. researchgate.net Expensive, generates stoichiometric waste.
BOP None DMF Highly effective. Byproduct is a suspected carcinogen.

Modern synthetic chemistry has focused on developing methods that are faster, more efficient, and amenable to high-throughput applications.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. rasayanjournal.co.in Unlike conventional heating which relies on conduction, microwave energy heats the bulk of the sample simultaneously through dielectric heating, leading to a rapid and uniform temperature increase. nih.gov This technique has been shown to dramatically reduce reaction times for amide bond formation, often from hours to mere minutes, while frequently improving product yields and purity. eurekaselect.com For the synthesis of this compound, employing MAOS could significantly accelerate the coupling step, particularly for less reactive substrates. The reactions are typically carried out in sealed vessels, allowing for temperatures to exceed the solvent's boiling point, further accelerating the reaction rate. rasayanjournal.co.in

Table 2: Example of Microwave-Assisted vs. Conventional Amide Synthesis

Reaction Conditions Time Yield
N-Arylation Conventional Heating (Reflux) 12 hours 75%
N-Arylation Microwave Irradiation (150°C) 10 minutes 92%

Data is representative for a typical amide synthesis and illustrates the potential advantages of MAOS. researchgate.net

Solid-Phase Organic Synthesis (SPOS): Originally developed for peptide synthesis, SPOS has been adapted for the creation of small molecule libraries. nih.gov In this approach, one of the starting materials (e.g., 2-phenoxypropanoic acid) is covalently attached to an insoluble polymer resin support. diva-portal.org The second reactant (4-methoxybenzylamine) is then added in solution, and the coupling reaction occurs on the solid support. Excess reagents and byproducts are easily removed by simple filtration and washing of the resin. diva-portal.org This process can be repeated to build more complex molecules or used in parallel to generate a library of analogues of this compound by reacting the resin-bound starting material with a diverse set of amines. nih.govmdpi.com Once the synthesis is complete, the final product is cleaved from the resin support. This methodology is highly amenable to automation and high-throughput screening. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving a high yield of pure product is a central goal of any synthetic procedure. The optimization of reaction conditions for the synthesis of this compound involves systematically varying parameters such as the solvent, coupling reagent, base, temperature, and reaction time.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF and DCM are common, as they effectively dissolve the reactants and intermediates. researchgate.net

Coupling Reagent and Additives: As discussed, different coupling reagents have varying efficiencies. An optimization process would compare several reagents (e.g., EDC/HOBt vs. HATU) to find the best balance of yield, cost, and ease of purification.

Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often added to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation. The amount and type of base can be critical for achieving optimal results.

Temperature and Time: While many modern coupling reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. Microwave-assisted synthesis allows for rapid optimization of temperature. researchgate.net Reaction progress is typically monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

Table 3: Illustrative Optimization of an Amide Coupling Reaction

Entry Coupling Reagent Base (Equivalents) Solvent Temperature Time (h) Yield (%)
1 EDC/HOBt DIPEA (2.0) DCM Room Temp. 12 78
2 EDC/HOBt DIPEA (2.0) DMF Room Temp. 12 85
3 HATU DIPEA (2.0) DMF Room Temp. 2 95
4 HATU TEA (2.0) DMF Room Temp. 2 91
5 POCl₃ Pyridine Toluene 50-78°C 2 88

This table represents a hypothetical optimization study for a reaction similar to the synthesis of this compound, demonstrating how systematic changes in conditions can improve outcomes. google.com

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to reduce environmental impact. rsc.org Applying these principles to the synthesis of this compound involves several considerations:

Atom Economy: Conventional acid-amine coupling methods often have poor atom economy because they generate stoichiometric amounts of waste from the coupling reagent. ctfassets.net Catalytic methods for direct amidation, which avoid the use of these reagents, are a greener alternative, though they may require harsher conditions.

Use of Safer Solvents: Many traditional solvents like DCM and DMF are hazardous. researchgate.net Green chemistry encourages their replacement with safer alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or in some cases, water. mdpi.com Solvent-free reactions, particularly using microwave irradiation, represent an even greener approach. researchgate.net

Catalysis: The development of catalytic methods for amide bond formation is a key area of green chemistry research. This includes using non-toxic catalysts like boric acid or employing biocatalysis.

Biocatalysis (Enzymatic Synthesis): Enzymes, such as lipases, can be used to catalyze the formation of amide bonds under mild, environmentally friendly conditions, often in aqueous or benign solvent systems. nih.govnih.gov Enzymatic synthesis offers high selectivity (including stereoselectivity) and avoids the use of hazardous reagents. tapi.comgoogle.com This approach is a highly attractive green alternative for the synthesis of this compound. nih.gov

Energy Efficiency: Microwave-assisted synthesis is considered a green technology because it is more energy-efficient than conventional heating methods, rapidly delivering energy directly to the reactants. mdpi.com

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient. ctfassets.net

Chemical Reactivity and Transformation Studies of N 4 Methoxybenzyl 2 Phenoxypropanamide

Mechanistic Investigations of N-(4-methoxybenzyl)-2-phenoxypropanamide Reactions

There is a notable lack of specific mechanistic studies published for reactions involving this compound. General principles of amide chemistry suggest that the reactivity would center around the amide bond, the ether linkages, and the aromatic rings. However, without experimental data, any proposed mechanism would be purely speculative.

Derivatization Strategies and Functional Group Transformations of this compound

While specific derivatization of this compound is not well-documented, strategies can be inferred from studies on related compounds.

Amide Bond Modifications

The amide bond is typically robust, yet several methods for its modification exist. researchgate.net For related N-benzyl amides, modifications often require activation to overcome the resonance stability of the amide bond. One common strategy involves N-alkylation or N-acylation. For instance, N-tert-butoxycarbonylation (N-Boc) of amides can decrease the resonance energy and facilitate transformations like transamidation. researchgate.netnsf.gov Transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, have also been employed to cleave the N-C(O) bond in activated amides, though this has not been specifically reported for this compound. nsf.gov

The synthesis of analogous N-(4-methoxybenzyl)amides from fatty acids has been achieved through coupling reactions using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This suggests that the reverse reaction, amide bond cleavage through hydrolysis, would likely require harsh acidic or basic conditions and elevated temperatures.

Table 1: General Strategies for Amide Bond Modification

Modification TypeReagents/ConditionsPotential Outcome
HydrolysisStrong Acid/Base, HeatCleavage to form 2-phenoxypropanoic acid and 4-methoxybenzylamine
ReductionLiAlH₄, NaBH₄/I₂Reduction to the corresponding amine
N-C(O) Cross-CouplingPd/NHC catalyst, N-Boc activationAcyl substitution
TransamidationNi(II)-NHC catalyst, N-Boc activationExchange of the amine moiety

This table represents general methodologies and has not been specifically validated for this compound based on available literature.

Substituent Effects on Reactivity of Phenoxy and Methoxybenzyl Moieties

In related N-(4-methoxyphenyl)benzamides, the dihedral angle between the aromatic rings has been a subject of structural studies, indicating that electronic and steric factors influence the conformation and crystal packing of the molecule. nih.gov

Formation of Complex Molecular Architectures Involving the this compound Moiety

The use of this compound as a building block in the synthesis of more complex molecular architectures is not described in the available literature. In principle, this molecule could serve as a scaffold for further elaboration. For example, the aromatic rings could be functionalized to allow for coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger systems. The amide nitrogen, after potential debenzylation, could also serve as a point for further chemical elaboration. However, without specific examples, these remain theoretical possibilities. The synthesis of complex molecules often relies on robust and well-characterized building blocks, a status that this compound has not yet achieved in the broader scientific community. northwestern.edu

Advanced Spectroscopic and Structural Elucidation of N 4 Methoxybenzyl 2 Phenoxypropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-methoxybenzyl)-2-phenoxypropanamide

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of this compound would involve a suite of 1D and 2D NMR experiments to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. Based on analogous compounds like N-(4-methoxybenzyl)undec-10-enamide, the signals for the N-(4-methoxybenzyl) moiety can be predicted with reasonable accuracy. nih.gov The 4-methoxyphenyl (B3050149) group should present as two doublets in the aromatic region (typically δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. stackexchange.comchemicalbook.com The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet around δ 3.7-3.8 ppm. nih.govchemicalbook.com The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would likely appear as a doublet around δ 4.3-4.6 ppm, coupled to the amide proton (N-H). nih.gov The amide proton itself would be a broad singlet or triplet, its chemical shift and multiplicity being solvent and concentration-dependent.

For the 2-phenoxypropanamide (B176874) portion, the methyl group (-CH₃) would be a doublet, coupled to the adjacent methine proton. The methine proton (-CH-) would appear as a quartet, coupled to the methyl group. The five protons of the unsubstituted phenoxy ring would show complex multiplets in the aromatic region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically in the range of δ 170-175 ppm. nih.govresearchgate.net Carbons of the aromatic rings would appear between δ 114 and δ 160 ppm. Specifically, the carbon bearing the methoxy group (C-OCH₃) would be highly deshielded (around δ 159 ppm), while the other aromatic carbons would resonate at positions influenced by their substituents. nih.govrsc.org The methoxy carbon (-OCH₃) signal is anticipated around δ 55 ppm. nih.gov The benzylic carbon (-CH₂-) would be found near δ 43 ppm, and the aliphatic methine (-CH-) and methyl (-CH₃) carbons would appear at the most upfield positions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures and standard NMR principles. Actual experimental values may vary.)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide (N-H)6.0 - 6.5 (broad s)-
Carbonyl (C=O)-172 - 174
Methoxybenzyl CH₂4.3 - 4.6 (d)~43
Methoxybenzyl Ar-H (ortho to CH₂)7.1 - 7.2 (d)~129
Methoxybenzyl Ar-H (ortho to OCH₃)6.8 - 6.9 (d)~114
Methoxybenzyl Ar-C (ipso-CH₂)-~130
Methoxybenzyl Ar-C (ipso-OCH₃)-~159
Methoxy (-OCH₃)3.7 - 3.8 (s)~55
Phenoxy Ar-H6.9 - 7.4 (m)115 - 130
Phenoxy Ar-C (ipso-O)-157 - 158
Propanamide -CH-4.6 - 4.8 (q)70 - 75
Propanamide -CH₃1.5 - 1.6 (d)18 - 20

To confirm the assignments made from 1D NMR, 2D NMR experiments are indispensable. sigmaaldrich.comrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.nethmdb.ca For this compound, COSY would show cross-peaks between:

The benzylic -CH₂- protons and the amide N-H proton.

The coupled aromatic protons on the 4-methoxybenzyl ring.

The methine (-CH-) and methyl (-CH₃) protons of the propanamide group.

Adjacent protons within the phenoxy ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). hmdb.canih.gov It is crucial for assigning carbon signals based on their attached, and usually pre-assigned, protons. For instance, it would definitively link the benzylic proton signal to the benzylic carbon signal and the methoxy proton singlet to the methoxy carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling), which is vital for connecting different molecular fragments. hmdb.canih.gov Key HMBC correlations would include:

The benzylic -CH₂- protons to the amide carbonyl carbon and the ipso-carbon of the methoxybenzyl ring.

The amide N-H proton to the benzylic carbon and the propanamide methine carbon.

The methoxy protons (-OCH₃) to the aromatic carbon they are attached to.

The propanamide methine proton (-CH-) to the carbonyl carbon and the ipso-carbon of the phenoxy ring.

In modern structural analysis, theoretical calculations, often using Density Functional Theory (DFT), are employed to predict NMR chemical shifts. researchgate.net These predicted spectra can be correlated with experimental data to increase the confidence of structural assignments. sigmaaldrich.comrsc.org Discrepancies between calculated and experimental values can sometimes highlight conformational effects or intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. researchgate.net For a molecule like this compound, DFT calculations could help resolve ambiguities in the assignment of the closely spaced aromatic signals. researchgate.net

Vibrational Spectroscopy of this compound: FT-IR and FT-Raman Analysis

Vibrational spectroscopy probes the functional groups within a molecule. Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy provide complementary information. nih.govmdpi.com

The FT-IR spectrum would be dominated by characteristic absorption bands. A strong, sharp absorption band for the amide C=O stretching vibration is expected around 1640-1650 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3300-3400 cm⁻¹. nih.gov Other significant bands would include C-H stretching vibrations for aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and strong C-O stretching bands for the ether linkages (phenoxy and methoxy) in the 1200-1250 cm⁻¹ region. researchgate.netresearchgate.net

FT-Raman spectroscopy would complement the FT-IR data. Aromatic ring stretching vibrations typically give strong Raman signals. The C=O stretching band is usually weaker in the Raman spectrum compared to FT-IR, while non-polar bonds like C-C backbones show stronger signals.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
N-H Stretch (Amide)3300 - 3400 (Sharp, Strong)Weak
Aromatic C-H Stretch3000 - 3100 (Medium)Strong
Aliphatic C-H Stretch2850 - 2980 (Medium)Strong
C=O Stretch (Amide I)1640 - 1650 (Very Strong)Medium
N-H Bend (Amide II)1540 - 1560 (Strong)Weak
Aromatic C=C Stretch1450 - 1610 (Multiple, Strong)Strong
Aryl Ether C-O-C Stretch1230 - 1260 (Strong)Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. researchgate.net The chromophores in this compound are the two benzene rings. The presence of these aromatic systems means the molecule will absorb light in the UV region.

One would expect to observe π → π* transitions, which are characteristic of aromatic compounds. rsc.org These transitions are typically of high intensity. researchgate.net The presence of auxochromes—the -OCH₃, -O- (phenoxy), and amide groups—attached to the benzene rings would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. rsc.org A typical absorption maximum (λ_max) for this type of compound would be expected in the 220-280 nm range. researchgate.net The n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms are also possible but are generally much weaker in intensity. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for this compound

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. nist.gov For this compound (C₁₇H₁₉NO₃), the nominal molecular weight is 285 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. researchgate.netnist.gov The expected exact mass is 285.1365 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 285 would be observed. The fragmentation pattern would be key to confirming the structure. The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which is typically labile. This would lead to two major fragments:

A peak at m/z = 121 , corresponding to the 4-methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺. This is often a very stable and abundant fragment for this type of structure.

A peak at m/z = 164 , corresponding to the [O=C-N-CH(CH₃)-O-C₆H₅] fragment radical.

Another characteristic fragmentation would be the cleavage of the amide C-N bond, leading to a fragment ion for the 2-phenoxypropanoyl cation at m/z = 165 . Further fragmentation of the phenoxy group could also occur.

X-ray Crystallography for Solid-State Structure Determination of this compound

As of the latest available data, a public domain crystal structure for this compound has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD). Consequently, detailed experimental data on its solid-state structure, such as the crystal system, space group, unit cell dimensions, and specific intramolecular and intermolecular interactions determined by X-ray diffraction, are not available in published literature.

The determination of a crystal structure through single-crystal X-ray diffraction would provide definitive insights into the three-dimensional arrangement of the molecule in the solid state. This analysis is crucial for understanding the compound's conformational preferences, the planarity of its aromatic rings, and the nature of its hydrogen bonding network.

While crystallographic data for structurally related compounds exist, the strict focus of this article on this compound prevents their inclusion. The unique combination of the N-(4-methoxybenzyl) group and the 2-phenoxypropanamide moiety will dictate a specific set of intramolecular and intermolecular interactions that cannot be accurately inferred from analogous structures.

Future crystallographic studies on this compound would be invaluable. Such research would likely focus on:

Molecular Conformation: Elucidating the torsion angles between the phenyl and phenoxy rings, as well as the conformation of the propanamide linker.

Intermolecular Packing: Characterizing the packing arrangement in the crystal lattice, including any π-π stacking interactions between the aromatic rings and hydrogen bonding networks that stabilize the crystal structure.

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this compound remains speculative.

Computational and Theoretical Investigations of N 4 Methoxybenzyl 2 Phenoxypropanamide

Quantum Chemical Calculations for N-(4-methoxybenzyl)-2-phenoxypropanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry of compounds. By optimizing the geometry of this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed in the gas phase or with solvent models to simulate solution-phase behavior. javeriana.edu.co

For a molecule like this compound, DFT would be used to find the lowest energy arrangement of its atoms. The results of such a calculation would provide a detailed 3D structure. For instance, studies on similar N-benzyl amides have used DFT to understand their conformational behavior and rotational equilibria. javeriana.edu.co

Table 1: Illustrative Optimized Geometric Parameters for this compound (Exemplary Data) This table demonstrates the type of data obtained from a DFT geometry optimization. The values are hypothetical and for illustrative purposes only.

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C=O (Amide) 1.24
C-N (Amide) 1.35
C-O (Ether) 1.37
Bond Angle O=C-N 122.0
C-N-C 121.5
C-O-C 118.0

| Dihedral Angle | C-C-N-C | 175.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.me The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Exemplary Data) This table shows example data from an FMO analysis. The values are hypothetical.

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2

Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comchemrxiv.org The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. researchgate.netresearchgate.net

For this compound, an MEP analysis would likely show a negative potential (red) around the carbonyl oxygen of the amide group and the oxygen atoms of the ether and methoxy (B1213986) groups, identifying them as sites for hydrogen bonding and electrophilic interactions. researchgate.netwalisongo.ac.id Positive potential (blue) would be expected around the amide N-H proton, marking it as a potential hydrogen bond donor site.

Conformational Analysis and Potential Energy Surfaces of this compound

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements or conformations due to rotation around these bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. nih.govmdpi.com This is often accomplished by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more dihedral angles. javeriana.edu.co

Key rotatable bonds in this molecule include the C-N amide bond, the C-C bond adjacent to the carbonyl, and the bonds associated with the ether linkage. The rotation around the amide bond is particularly important as it can lead to cis and trans isomers, which often have different properties and biological activities. nih.gov Studies on related aromatic amides show that N-alkylation can significantly influence the cis/trans equilibrium. nih.gov A thorough conformational analysis would reveal the preferred 3D shape of the molecule, which is critical for its interaction with biological targets.

Molecular Dynamics Simulations of this compound and its Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a lipid bilayer. nih.govnih.gov

An MD simulation of this compound could model its behavior in an aqueous solution to understand its hydration and solubility. It could also simulate its interaction with a model cell membrane to predict its permeability and preferred location within the lipid bilayer, which is crucial for drug-like molecules. nih.govnih.gov The presence of both ether and amide groups suggests complex interactions that MD simulations are well-suited to explore. mdpi.commdpi.com Parameters like the Root-Mean-Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation or its complex with a target over the simulation time. wu.ac.th

Ligand-Protein Interaction Profiling of this compound (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a bioactive molecule. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity, which is often expressed in kcal/mol. nih.govresearchgate.net

A molecular docking study of this compound would require a specific protein target. Once a target is identified, docking would predict the most stable binding pose and identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov For example, the amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic rings could engage in hydrophobic and π-π interactions with protein residues. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents a hypothetical outcome of a molecular docking study to illustrate the type of information generated.

Parameter Value/Residues
Binding Affinity (kcal/mol) -8.5
Hydrogen Bonds GLU 121 (with N-H), SER 210 (with C=O)
Hydrophobic Interactions PHE 150, LEU 212, TRP 84

| Pi-Cation Interaction | LYS 72 |

Exploration of Biological Activities and Structure Activity Relationships Sar of N 4 Methoxybenzyl 2 Phenoxypropanamide

In Vitro Enzyme Inhibition Studies of N-(4-methoxybenzyl)-2-phenoxypropanamide and its Analogues

A thorough search of scientific databases yielded no studies investigating the direct effects of this compound on the specified enzyme targets.

Malate (B86768) Dehydrogenase (MDH1/MDH2) Inhibition

No published research was identified that examines the inhibitory activity of this compound against either the cytoplasmic (MDH1) or mitochondrial (MDH2) isoforms of malate dehydrogenase. While numerous compounds have been developed and studied as inhibitors of MDH1 and MDH2 for their potential in cancer therapy, data for the specific compound is not available in the public domain. nih.govnih.gov

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Inhibition

There are no specific studies detailing the inhibition of inosine monophosphate dehydrogenase (IMPDH) by this compound. Research into IMPDH inhibitors is an active field, particularly for immunosuppressive and anticancer applications, and has led to the identification of various potent inhibitors. nih.govembopress.org However, this compound is not mentioned in this body of work. A study on fragment-based approaches to targeting IMPDH from Mycobacterium tuberculosis synthesized and tested a structurally distinct analogue, N-(4-(4-Methoxyphenyl)-1H-imidazol-2-yl)-2-(4-(1-methyl-1H-imidazol-4-yl)phenoxy)propanamide, but this provides no direct data on the title compound. acs.org

Other Enzyme Targets (e.g., c-Met/VEGFR-2 Kinases)

No literature was found that connects this compound to the inhibition of other enzyme targets, including the receptor tyrosine kinases c-Met and VEGFR-2. These kinases are significant targets in oncology, and while many small-molecule inhibitors have been characterized, this compound is not among them. nih.govnih.gov

Cellular Activity Profiling of this compound in In Vitro Cell-Based Assays

Consistent with the lack of enzyme inhibition data, there is no published information regarding the cellular effects of this compound in cell-based assays.

Antiproliferative Effects on Cancer Cell Lines (e.g., A549, MCF-7, Hela)

No studies were found that evaluated the antiproliferative effects of this compound on the human lung carcinoma (A549), breast adenocarcinoma (MCF-7), or cervical cancer (HeLa) cell lines. While these cell lines are standard models for assessing the cytotoxic and antiproliferative potential of novel compounds, the specific molecule of interest has not been featured in such published screenings. nih.govnih.gov

Mechanisms of Cellular Response (e.g., Apoptosis Induction, Cell Cycle Modulation)

In the absence of any primary data on cellular activity, there is consequently no research available on the mechanisms of action for this compound, such as its ability to induce apoptosis or modulate the cell cycle. Such mechanistic studies typically follow initial findings of biological activity, which are currently not present in the literature for this compound. researchgate.netnih.gov

Receptor Binding and Modulation Studies of this compound Derivatives

Due to a lack of direct experimental data for this compound, this section explores its potential interactions with various receptor systems based on the activities of structurally analogous compounds.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism. nih.gov They are well-established targets for drugs treating metabolic disorders. nih.gov The PPAR family has three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov While no direct studies link this compound to PPARs, the general structure of arylalkanoic acids and their derivatives are known to interact with these receptors. For instance, the antagonist GW9662, which is a 2-chloro-5-nitro-N-phenylbenzamide, highlights that N-phenylbenzamide scaffolds can bind to PPARγ. nih.gov

The activity of compounds on PPARs is highly dependent on the specific substituents and their arrangement. For a hypothetical series of derivatives of this compound, one could anticipate that modifications to the phenoxy and benzyl (B1604629) rings would significantly alter potential PPAR activity.

Table 1: Hypothetical PPARγ Activity Based on Analogous Structures

Derivative Class Structural Moiety Potential Impact on PPARγ Activity Reference
N-Phenylbenzamides N-phenylbenzamide Antagonistic activity has been observed (e.g., GW9662). nih.gov nih.gov

Cannabinoid Receptor (CB1/CB2) Ligand Interactions

The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors that are key components of the endocannabinoid system. nih.gov They are targets for therapeutic agents aimed at treating pain, inflammation, and various neurological disorders. nih.gov The SAR of ligands for these receptors is complex and sensitive to minor structural changes. nih.gov

Studies on N-acyl- and N-benzyl- derivatives of other scaffolds have shown affinity for cannabinoid receptors. For example, in a series of adamantane (B196018) indazole-3-carboxamide derivatives, substitutions on the N1 position of the indazole ring were found to significantly influence CB1R affinity. nih.gov For this compound derivatives, one could hypothesize that the nature of the substituents on both the phenoxy and the N-benzyl rings would be critical for any potential CB1/CB2 affinity and selectivity. The methoxy (B1213986) group on the benzyl ring, in particular, could play a role in directing interactions within the receptor binding pocket.

Other Receptor Systems (e.g., ATP-dependent Potassium Channels, Adrenergic Receptors)

ATP-dependent Potassium (K-ATP) Channels: These channels couple cellular metabolic states to membrane excitability and are important in various physiological processes. derpharmachemica.com While direct interaction data for this compound is unavailable, it is a speculative area for future investigation.

Adrenergic Receptors: These receptors are involved in the sympathetic nervous system and are targets for many drugs. nih.gov The N-benzyl group is a feature in some adrenergic ligands, suggesting that derivatives of this compound could potentially interact with these receptors, although this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The following SAR discussion is hypothetical and based on principles derived from structurally related molecules, as direct studies on this compound are not available.

Influence of Substituents on Biological Potency and Selectivity

Based on SAR studies of related amide-containing compounds, the following predictions can be made for derivatives of this compound:

Substituents on the Phenoxy Ring: In related series of 2-phenoxyacetamide (B1293517) derivatives, substitutions on the phenoxy ring have been shown to be critical for biological activity. nih.gov For instance, the type, position, and electronic nature of substituents could influence receptor binding affinity and selectivity. Halogen substitutions, for example, often modulate potency and metabolic stability.

Substituents on the N-Benzyl Ring: The N-benzyl moiety is a common feature in many bioactive compounds. nih.gov The 4-methoxy group on this compound is likely a key feature. Moving this methoxy group to the ortho or meta positions, or replacing it with other functional groups (e.g., hydroxyl, halogen, or alkyl groups), would be expected to have a significant impact on activity. In studies of N-benzyl benzamide (B126) derivatives, such modifications have been shown to drastically alter biological effects.

Modifications to the Propanamide Linker: The propanamide core provides a specific spatial arrangement of the phenoxy and N-benzyl groups. Shortening or lengthening this linker (e.g., to an acetamide (B32628) or butanamide) would change the distance and relative orientation of these aromatic rings, likely affecting receptor interactions. The methyl group at the alpha-position of the propanamide also introduces a chiral center, and it is highly probable that the two enantiomers would exhibit different biological activities and potencies.

Table 2: Predicted Influence of Substitutions on Biological Activity

Modification Site Substituent Type Predicted Effect Rationale from Analogous Compounds
Phenoxy Ring Electron-withdrawing groups (e.g., Cl, F) May increase potency Common observation in many drug classes
N-Benzyl Ring Change in position or nature of the methoxy group Significant change in activity and/or selectivity High sensitivity of receptor pockets to substituent placement

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological activity. Based on the structure of this compound and data from related compounds, a hypothetical pharmacophore model can be proposed.

The key features would likely include:

An Aromatic/Hydrophobic Region: Provided by the phenoxy ring.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

A Hydrogen Bond Donor: The N-H of the amide group.

A Second Aromatic/Hydrophobic Region: Provided by the N-benzyl group.

A Hydrogen Bond Acceptor/Polar Feature: The oxygen of the 4-methoxy group on the benzyl ring.

The spatial arrangement of these features is defined by the propanamide backbone. The 2-phenoxyacetamide scaffold itself has been identified as an important pharmacophore in other contexts, such as for inhibitors of the SARS-CoV-2 main protease. nih.gov This suggests that the phenoxy-amide portion of this compound could be a critical recognition element for various biological targets. The N-(4-methoxybenzyl) group would then serve to confer specificity and additional binding interactions.

Future Research Directions and Potential Academic Contributions

Design and Synthesis of Advanced N-(4-methoxybenzyl)-2-phenoxypropanamide Analogues

The structural backbone of this compound offers multiple points for chemical modification to generate a library of novel analogues with potentially enhanced biological activities. A systematic structure-activity relationship (SAR) study would be a cornerstone of this research, focusing on the three primary components of the molecule: the N-(4-methoxybenzyl) group, the 2-phenoxypropanamide (B176874) core, and the amide linker. acs.org

Table 1: Proposed Modifications for Analogue Synthesis

Molecular ComponentProposed ModificationsRationale
N-(4-methoxybenzyl) Group - Substitution on the phenyl ring (e.g., fluoro, chloro, methyl groups). researchgate.net - Replacement of the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups.To explore the impact of electronic and steric effects on target binding and pharmacokinetic properties.
2-Phenoxypropanamide Core - Substitution on the phenoxy ring (e.g., hydroxyl, nitro, cyano groups). - Introduction of heterocyclic rings in place of the phenyl group.To modulate binding affinity and selectivity for potential biological targets.
Amide Linker - Replacement of the amide bond with bioisosteres such as esters, sulfonamides, or reversed amides. - Variation of the alkyl chain length (propanamide) to alter conformational flexibility.To improve metabolic stability and oral bioavailability.

The synthesis of these analogues can be achieved through established chemical routes, such as the amidation reaction between a substituted phenoxypropanoic acid and a corresponding benzylamine. nih.gov The characterization of these new chemical entities would rely on standard spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the design and optimization of this compound analogues. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of novel compounds, thereby reducing the time and cost associated with traditional drug discovery. researchgate.netcam.ac.uk

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structures of the analogues with their biological activities. This can help in prioritizing the synthesis of the most promising compounds.

Virtual Screening: Screening large virtual libraries of compounds against a putative biological target to identify potential hits. researchgate.net

De Novo Design: Generating entirely new molecular structures with desired properties using generative models. nih.govacs.org

Table 2: AI/ML Techniques for Analogue Design

AI/ML TechniqueApplicationExpected Outcome
Support Vector Machines (SVM) QSAR modeling to classify compounds as active or inactive.A predictive model to guide the selection of analogues for synthesis.
Deep Neural Networks (DNN) Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govEarly identification of compounds with favorable drug-like properties.
Generative Adversarial Networks (GANs) De novo design of novel this compound derivatives.Generation of novel chemical scaffolds with high predicted activity.

The use of AI and ML is expected to streamline the drug discovery pipeline, from initial hit identification to lead optimization. acs.org

Novel Target Identification and Mechanism of Action Elucidation for this compound

A crucial aspect of future research will be to identify the biological targets of this compound and its analogues and to elucidate their mechanism of action. Given the structural similarities to other bioactive compounds, several potential targets could be investigated. For instance, related structures have shown activity against enzymes, ion channels, and receptors. nih.govresearchgate.net

Several modern techniques can be employed for target identification:

Affinity Chromatography: Using an immobilized analogue as bait to capture its binding proteins from cell lysates.

Chemoproteomics: Employing chemical probes to identify protein targets in a cellular context.

In Vitro Evolution and Whole Genome Sequencing (IVIEWGA): A method used to identify targets by selecting for resistance to a compound and then sequencing the genome of the resistant organisms to find mutations. nih.gov

Table 3: Potential Molecular Targets and Identification Methods

Potential Target ClassExample TargetsIdentification Method
Enzymes Kinases, Proteases, Dehydrogenases nih.govAffinity Chromatography, Enzyme Inhibition Assays
Receptors G-protein coupled receptors (GPCRs), Nuclear receptorsRadioligand Binding Assays, Functional Assays
Ion Channels Sodium channels, Calcium channelsElectrophysiology (Patch-clamp)

Once a primary target is identified, further studies will be necessary to understand the precise molecular interactions and the downstream signaling pathways affected by the compound. This could involve techniques like X-ray crystallography to determine the co-crystal structure of the compound bound to its target.

Development of Advanced Methodologies for Evaluation of this compound Analogues

The evaluation of the synthesized analogues will require a suite of advanced methodologies to assess their biological activity and drug-like properties. frontiersin.org This will involve moving from initial high-throughput screening to more detailed biophysical and cell-based assays. frontiersin.org

High-Throughput Screening (HTS): To rapidly screen the library of analogues against the identified target or in a phenotypic assay.

Biophysical Techniques: To characterize the binding affinity and kinetics of the compound-target interaction. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose. frontiersin.org

Cell-Based Assays: To evaluate the efficacy of the compounds in a more biologically relevant context, such as measuring their effects on cell proliferation, apoptosis, or specific signaling pathways. mdpi.com

Table 4: Advanced Evaluation Methodologies

MethodologyPurposeKey Parameters Measured
Surface Plasmon Resonance (SPR) To study the kinetics of binding between the analogue and its target protein. researchgate.netAssociation rate (ka), Dissociation rate (kd), Affinity (KD)
Isothermal Titration Calorimetry (ITC) To determine the thermodynamic parameters of the binding interaction. frontiersin.orgBinding affinity (KD), Enthalpy (ΔH), Entropy (ΔS)
Cellular Thermal Shift Assay (CETSA) To confirm target engagement in intact cells. nih.govChanges in protein thermal stability upon compound binding.
High-Content Imaging To assess the phenotypic effects of the compounds on cells.Multiple cellular parameters (e.g., morphology, protein localization).

The data generated from these advanced evaluation methods will provide a comprehensive understanding of the potential of this compound and its analogues as lead compounds for drug development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.